4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole
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Overview
Description
4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transport ability
Preparation Methods
The synthesis of 4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole involves multiple steps. The initial step typically includes the preparation of the carbazole derivative, which can be achieved through various synthetic routes. One common method involves the reaction of 9H-carbazole with appropriate reagents under controlled conditions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of quinone derivatives, while reduction reactions can yield amine derivatives .
Scientific Research Applications
4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it is being explored for its potential use in drug delivery systems and as a therapeutic agent . In industry, it is used in the production of OLEDs and other optoelectronic devices due to its excellent photochemical properties .
Mechanism of Action
The mechanism of action of 4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The carbazole moiety in the compound acts as an electron donor, while the oxazole ring can act as an electron acceptor . This donor-acceptor interaction facilitates the transfer of electrons, which is crucial for its function in optoelectronic devices . Additionally, the compound’s ability to form stable radicals makes it useful in various catalytic processes .
Comparison with Similar Compounds
Compared to other carbazole derivatives, 4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole stands out due to its unique combination of photochemical stability and electron transport properties . Similar compounds include 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene and 3,6-di-tert-butylcarbazole . These compounds share some properties with this compound but differ in their specific applications and efficiency in various processes .
Properties
Molecular Formula |
C33H32N2O5 |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
4-[[3,6-bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C33H32N2O5/c1-20-34-25(19-40-20)18-35-32-8-6-21(23-10-26(36-2)16-27(11-23)37-3)14-30(32)31-15-22(7-9-33(31)35)24-12-28(38-4)17-29(13-24)39-5/h6-17,25H,18-19H2,1-5H3 |
InChI Key |
DKSXYXFAHYVJAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)C4=CC(=CC(=C4)OC)OC)C5=C2C=CC(=C5)C6=CC(=CC(=C6)OC)OC |
Origin of Product |
United States |
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